VIP(6-28)(human, rat, porcine, bovine)

Pulmonary arterial hypertension Smooth muscle cell proliferation VPAC2 receptor pharmacology

VIP(6-28) (human, rat, porcine, bovine), CAS 69698-54-0, is a C-terminal fragment (amino acids 6-28) of the 28-amino acid vasoactive intestinal peptide (VIP) that functions as a competitive antagonist at both VPAC1 and VPAC2 receptors. The VIP sequence spanning residues 6-28 is fully conserved across human, rat, porcine, and bovine species, enabling cross-species experimental consistency without sequence adjustment.

Molecular Formula C126H207N37O34S
Molecular Weight 2816.3 g/mol
CAS No. 69698-54-0
Cat. No. B549571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVIP(6-28)(human, rat, porcine, bovine)
CAS69698-54-0
Synonymsvasoactive intestinal peptide (6-28)
VIP (6-28)
Molecular FormulaC126H207N37O34S
Molecular Weight2816.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)
InChIKeyBVEZAVADHLXCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VIP(6-28) CAS 69698-54-0: A Competitive VPAC1/VPAC2 Antagonist for cAMP Signaling Studies


VIP(6-28) (human, rat, porcine, bovine), CAS 69698-54-0, is a C-terminal fragment (amino acids 6-28) of the 28-amino acid vasoactive intestinal peptide (VIP) that functions as a competitive antagonist at both VPAC1 and VPAC2 receptors [1]. The VIP sequence spanning residues 6-28 is fully conserved across human, rat, porcine, and bovine species, enabling cross-species experimental consistency without sequence adjustment . VIP(6-28) antagonizes exogenous VIP-induced cyclic AMP (cAMP) elevation without exhibiting intrinsic agonist activity in standard assay systems [2]. It is classified alongside M65, PG 97-269, PG 99-465, and Ro 25-1553 as a VPAC1/VPAC2 receptor inhibitor .

Why VIP(6-28) Cannot Be Replaced by Selective VPAC1 or VPAC2 Antagonists in Functional Assays


The VIP receptor family comprises three subtypes—VPAC1, VPAC2, and PAC1—with VIP and PACAP exhibiting comparable affinity at VPAC1 and VPAC2, but PACAP showing 400- to 1,000-fold greater potency at PAC1 [1]. Selective antagonists such as PG 97-269 (VPAC1-selective) and PG 99-465 (VPAC2-selective) block only one receptor subtype, and PG 99-465 has been documented to exhibit partial agonism at VPAC1 and PAC1 receptors, confounding interpretation [2]. In contrast, VIP(6-28) provides dual VPAC1/VPAC2 blockade without PAC1 cross-reactivity, making it essential for experiments where both VPAC receptors contribute to the functional response [3]. Substitution with single-receptor antagonists in such systems leads to incomplete blockade and erroneous attribution of receptor contributions.

VIP(6-28) CAS 69698-54-0: Quantitative Differentiation Evidence Versus Closest Analogs


VIP(6-28) Restores Smooth Muscle Cell Proliferation Whereas Selective VPAC1 Antagonist Fails

In a direct head-to-head comparison using rat pulmonary artery and aortic smooth muscle cells, VIP(6-28) at 300 nM produced statistically significant restoration of cell proliferation that had been inhibited by VIP, whereas a selective VPAC1 antagonist yielded only a small, non-significant release from inhibition [1]. VIP(6-28) reduced cAMP expression, while the VPAC1 antagonist caused only a slight cAMP decrease [1].

Pulmonary arterial hypertension Smooth muscle cell proliferation VPAC2 receptor pharmacology

VIP(6-28) Exhibits Ki of 0.3 μM as Pure Antagonist Without Intrinsic Agonist Activity

In a systematic comparison of VIP-derived antagonists, VIP(6-28) demonstrated a Ki of 0.3 μM for inhibiting VIP-stimulated amylase release from guinea pig pancreatic acini and exhibited no intrinsic agonist activity in this system [1]. In contrast, the chimeric analog VIP(6-28)-PACAP(28-38) displayed the same Ki (0.3 μM) but the authors noted this chimeric peptide is two times more potent than any existing VIP antagonist in terms of binding displacement [1].

Receptor binding Functional antagonism Amylase secretion

VIP(6-28) Concentration-Dependently Inhibits VIP-Stimulated cAMP by 52% to 81% with Pathway Specificity

In short-term cultures of adult rat superior cervical ganglion (SCG), VIP(6-28) at 10, 30, and 100 μM reduced VIP (10 μM)-stimulated cAMP elevation by 52%, 64%, and 81%, respectively [1]. Critically, VIP(6-28) at 30 μM did not significantly alter cAMP levels stimulated by isoproterenol or forskolin (10 μM each), demonstrating pathway-specific antagonism restricted to VIP receptors [1].

cAMP signaling Sympathetic neuron VIP feedback loop

VIP(6-28) Binds to N-Terminal Ectodomain Distinct from PG 97-269 Binding Site

Photolabeling studies demonstrate that VIP(6-28) interacts with the N-terminal ectodomain (N-ted) of VPAC1, whereas the selective VPAC1 antagonist PG 97-269 binds to distinct domains of the receptor [1]. The [Bpa(0)]-VIP probe made physical contact with VPAC1 residue Q135, while [Bpa(0)]-PG 97-269 covalently bound to residue G62 of N-ted, indicating different binding sites [1]. PG 97-269 probes exhibited high-affinity antagonism with Ki values of 12, 9, and 7 nM for Bpa substitutions at positions 0, 6, and 24, respectively [1].

Receptor binding domain VPAC1 N-terminal ectodomain Structure-function

VIP(6-28) is Fully Sequence-Conserved Across Four Mammalian Species

VIP has been reported to be identical in amino acid sequence across pig, cow, human, and rat, in contrast to chicken VIP which differs by four amino acids [1]. The VIP(6-28) fragment, spanning residues 6-28 of the full-length peptide, is therefore fully conserved across human, rat, porcine, and bovine species . This sequence identity enables the same compound to be used interchangeably across these four species without adjustment.

Species cross-reactivity Sequence conservation Comparative pharmacology

VIP(6-28) is Stable at Room Temperature for Shipping Without Cooling Measures

Commercial stability testing demonstrates that VIP(6-28) can be shipped at room temperature without any cooling measures, with validation showing that normal temperature placement for one month does not affect biological activity of the powder product . For long-term storage, the compound is stable at -20°C for 1 year as powder and in solvent at -80°C for 6 months or -20°C for 1 month .

Peptide stability Shipping conditions Procurement logistics

VIP(6-28) CAS 69698-54-0: Optimal Research and Procurement Application Scenarios


Functional Dissection of VPAC2-Dominant Physiology (e.g., Pulmonary Arterial Hypertension Models)

In systems where VPAC2 plays the dominant functional role, selective VPAC1 antagonists are insufficient. VIP(6-28) at 300 nM provides complete dual-receptor blockade, enabling full antagonism of VIP-mediated antiproliferative effects in smooth muscle cells. This is essential for validating VIP's therapeutic potential in pulmonary arterial hypertension (PAH) models [1].

VIP-Specific cAMP Signaling Studies Requiring Pathway Selectivity (e.g., Sympathetic Neuron Feedback Loop)

For experiments where cAMP elevation is the primary readout and β-adrenergic or direct adenylyl cyclase crosstalk must be excluded, VIP(6-28) provides VIP-receptor-specific inhibition without off-pathway interference. At 30-100 μM, it blocks 64-81% of VIP-stimulated cAMP while leaving isoproterenol and forskolin responses intact [2].

Multi-Species Comparative Pharmacology Across Rodent and Large Animal Models

For research programs requiring VIP receptor antagonism across rat, mouse, porcine, and bovine models, VIP(6-28) offers identical sequence recognition across all four species. This eliminates the need to source and validate separate species-specific antagonists, streamlining experimental design and procurement .

Experiments Requiring Clean Antagonist Profile Without Partial Agonism

Where antagonist interpretation is complicated by partial agonism (as documented for PG 99-465 at VPAC1 and PAC1 receptors), VIP(6-28) offers a verified lack of intrinsic agonist activity in standard functional assays. This clean profile ensures that observed effects represent true receptor blockade rather than mixed agonism/antagonism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for VIP(6-28)(human, rat, porcine, bovine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.